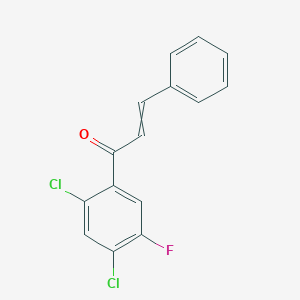![molecular formula C12H15N3O5 B14247670 N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine CAS No. 473690-05-0](/img/structure/B14247670.png)
N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a methoxyphenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine typically involves the reaction of 4-methoxyphenyl isocyanate with L-asparagine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the isocyanate group, leading to the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-Hydroxyphenyl)carbamoyl]-L-asparagine
- N~2~-[(4-Chlorophenyl)carbamoyl]-L-asparagine
- N~2~-[(4-Methylphenyl)carbamoyl]-L-asparagine
Uniqueness
N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
473690-05-0 |
|---|---|
Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S)-4-amino-2-[(4-methoxyphenyl)carbamoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-4-2-7(3-5-8)14-12(19)15-9(11(17)18)6-10(13)16/h2-5,9H,6H2,1H3,(H2,13,16)(H,17,18)(H2,14,15,19)/t9-/m0/s1 |
InChI Key |
SBDBIRVNBMPUGE-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


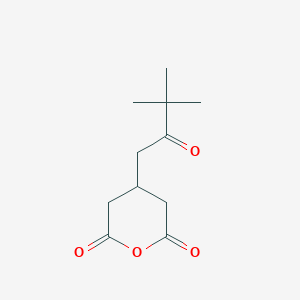
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
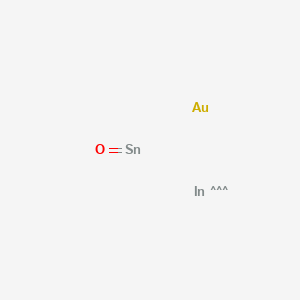
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
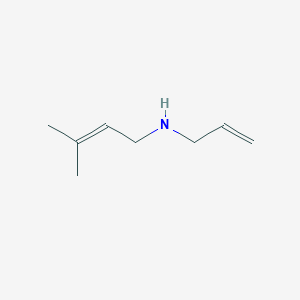

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
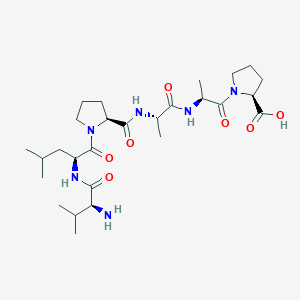
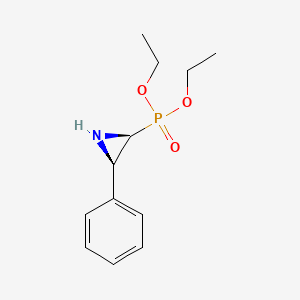
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
